

"2-Hydrazinyl-3-(trifluoromethyl)pyridine" basic properties

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Compound of Interest

Compound Name:	2-Hydrazinyl-3-(trifluoromethyl)pyridine
CAS No.:	89570-83-2
Cat. No.:	B1303363

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An In-Depth Technical Guide to **2-Hydrazinyl-3-(trifluoromethyl)pyridine**

Introduction: A Key Building Block in Modern Chemistry

2-Hydrazinyl-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that has emerged as a crucial intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, which combines a pyridine ring, a reactive hydrazinyl group, and a trifluoromethyl moiety, imparts a unique combination of chemical reactivity and desirable physicochemical properties.

The trifluoromethyl (-CF₃) group is a well-established pharmacophore in medicinal chemistry.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The pyridine scaffold itself is a common feature in many biologically active compounds.[1] The hydrazinyl group (-NHNH₂) serves as a versatile chemical handle, enabling the construction of various heterocyclic systems like pyrazoles and triazoles through

cyclocondensation reactions.[3] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Physicochemical & Structural Properties

The core characteristics of **2-Hydrazinyl-3-(trifluoromethyl)pyridine** are summarized below. These properties are essential for designing synthetic routes, predicting reactivity, and ensuring safe handling.

Property	Value	Source
IUPAC Name	(3-(Trifluoromethyl)pyridin-2-yl)hydrazine	
Synonyms	2-hydrazino-3-trifluoromethylpyridine	[4][5]
CAS Number	89570-83-2	[5]
Molecular Formula	C ₆ H ₆ F ₃ N ₃	[5]
Molecular Weight	177.13 g/mol	[6]
Topological Polar Surface Area (TPSA)	50.9 Å ²	
Hydrogen Bond Donors	2	[7]
Hydrogen Bond Acceptors	3	[7]
Rotatable Bonds	1	[7]

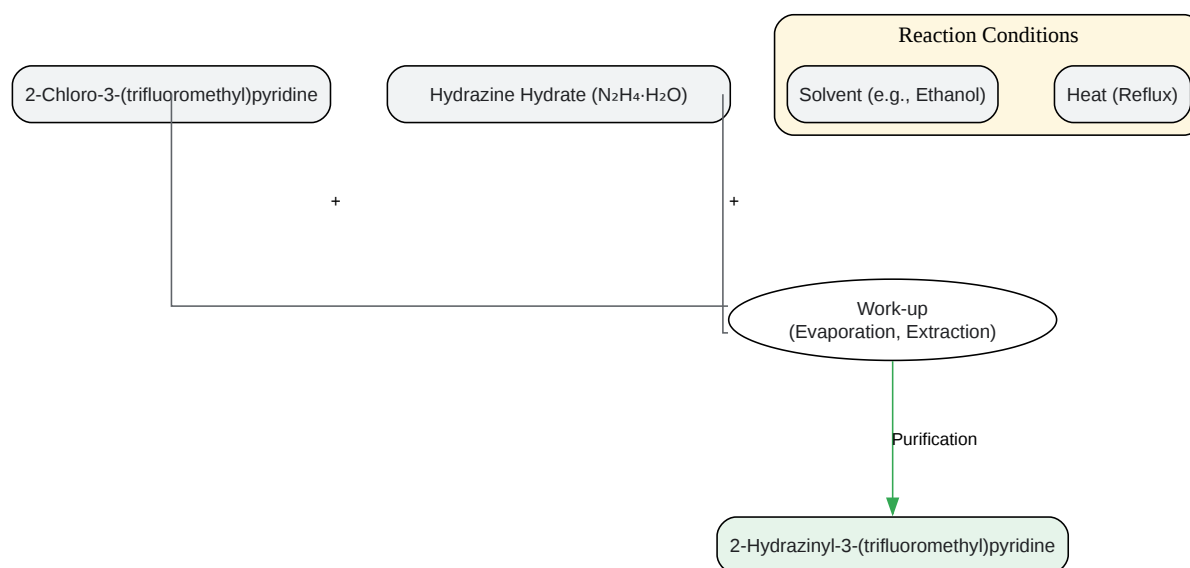
Synthesis and Mechanism

The primary route for synthesizing **2-hydrazinyl-3-(trifluoromethyl)pyridine** involves a nucleophilic aromatic substitution (S_NAr) reaction. This well-established method offers high yields and operational simplicity.

Causality of Experimental Design: The synthesis capitalizes on the electron-deficient nature of the pyridine ring, which is further amplified by the powerful electron-withdrawing effect of the

adjacent trifluoromethyl group. This electronic arrangement makes the carbon atom at the 2-position highly susceptible to attack by nucleophiles. Hydrazine hydrate serves as a potent nucleophile, readily displacing a suitable leaving group, such as a halide (typically chloride), from the pyridine ring.

General Synthetic Workflow: The reaction is typically performed by refluxing the corresponding 2-chloro-3-(trifluoromethyl)pyridine with an excess of hydrazine hydrate, often in a solvent like ethanol.^[6] The excess hydrazine not only drives the reaction to completion but can also act as a base to neutralize the HCl generated in situ.



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Caption: General workflow for synthesizing **2-Hydrazinyl-3-(trifluoromethyl)pyridine**.

Protocol: Laboratory-Scale Synthesis

This protocol is a representative example adapted from established procedures for synthesizing hydrazinyl pyridines.[6][8]

Objective: To synthesize **2-Hydrazinyl-3-(trifluoromethyl)pyridine** via nucleophilic aromatic substitution.

Materials:

- 2-Chloro-3-(trifluoromethyl)pyridine
- Hydrazine hydrate (80% solution in water)
- Ethanol
- Ethyl acetate
- Deionized water
- Anhydrous sodium sulfate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in ethanol (approx. 5 mL per mmol of substrate).
 - Rationale: Ethanol is a suitable polar protic solvent that solubilizes the reactants and facilitates the reaction.
- Addition of Hydrazine: Add hydrazine hydrate (approx. 4-6 eq) dropwise to the solution at room temperature with stirring.[9] An exothermic reaction may be observed.
 - Rationale: A molar excess of hydrazine hydrate ensures the complete consumption of the starting material and maximizes yield.[8]
- Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-10 hours.[8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Rationale: Heating provides the necessary activation energy for the S_NAr reaction to proceed at a practical rate.
- Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- Extraction and Work-up: Partition the resulting residue between ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
 - Rationale: This liquid-liquid extraction separates the desired organic product from water-soluble impurities and excess hydrazine.
- Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.^[6]
 - Rationale: Removing residual water is crucial before final solvent evaporation to obtain a pure, dry product.
- Purification (Optional): If necessary, the product can be further purified by recrystallization or column chromatography.

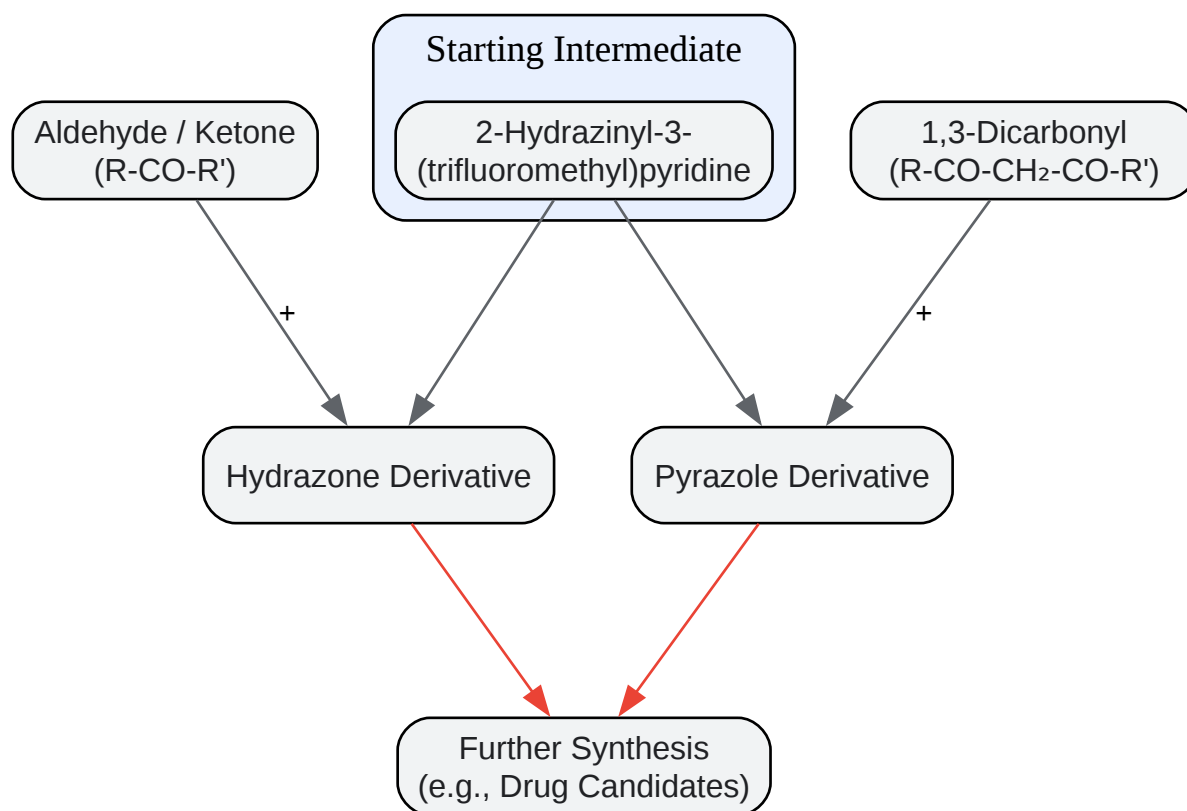
Reactivity and Applications in Drug Development

The synthetic utility of **2-hydrazinyl-3-(trifluoromethyl)pyridine** stems from the reactivity of the hydrazine moiety, which is a key nucleophile for forming new carbon-nitrogen and nitrogen-nitrogen bonds. This makes it an invaluable precursor for constructing a variety of heterocyclic scaffolds.

The trifluoromethylpyridine motif is present in numerous commercial agrochemicals and pharmaceuticals, highlighting its importance.^[1] Hydrazinyl-thiazole derivatives, for example, have been investigated for their antimycobacterial properties.^[10] Similarly, hydrazones derived from trifluoromethyl-containing benzohydrazide have shown potential as cholinesterase inhibitors for treating neurodegenerative diseases.^[2]

Key Reactions:

- **Hydrazone Formation:** Reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in creating linkers and extending molecular scaffolds.
- **Cyclocondensation:** Serves as a dinucleophile in reactions with 1,3-dicarbonyl compounds or their equivalents to form five-membered heterocyclic rings, most notably pyrazoles.[3] This is a cornerstone of its application in building complex drug candidates.



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Caption: Reactivity of the hydrazinyl group leading to key synthetic scaffolds.

Safety and Handling

Compounds containing a hydrazine moiety require careful handling due to potential toxicity. While a specific Safety Data Sheet (SDS) for **2-hydrazinyl-3-(trifluoromethyl)pyridine** is not readily available, data from closely related analogues provide essential guidance.

- **Hazards:** Hydrazine derivatives are often classified as harmful if swallowed, toxic in contact with skin, and can cause skin and serious eye irritation.[11][12] They may also cause

respiratory irritation.[11]

- Precautions for Safe Handling:
 - Use only in a well-ventilated area or under a chemical fume hood.[11][12]
 - Avoid breathing dust, fumes, or vapors.[11]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
 - Wash hands thoroughly after handling.[12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Some analogues are stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C).[14]
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
 - Inhalation: Move the person to fresh air and keep comfortable for breathing.[11]
 - In all cases of exposure, seek immediate medical advice.[12]

Conclusion

2-Hydrazinyl-3-(trifluoromethyl)pyridine is a high-value synthetic intermediate whose strategic importance is rooted in the synergistic combination of its constituent parts. The trifluoromethyl group provides a powerful tool for modulating pharmacokinetic properties, while the hydrazinyl moiety offers versatile reactivity for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage this potent building block in the development of next-generation pharmaceuticals and agrochemicals.

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